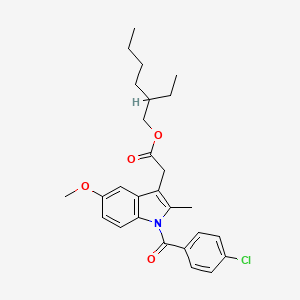

Indomethacin 2-Ethylhexyl Ester

Description

Indomethacin 2-Ethylhexyl Ester is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The esterification of indomethacin with a 2-ethylhexyl group is likely designed to enhance lipophilicity, thereby improving its permeability across biological membranes or modulating its release profile as a prodrug.

Properties

Molecular Formula |

C27H32ClNO4 |

|---|---|

Molecular Weight |

470.0 g/mol |

IUPAC Name |

2-ethylhexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

InChI |

InChI=1S/C27H32ClNO4/c1-5-7-8-19(6-2)17-33-26(30)16-23-18(3)29(25-14-13-22(32-4)15-24(23)25)27(31)20-9-11-21(28)12-10-20/h9-15,19H,5-8,16-17H2,1-4H3 |

InChI Key |

OKFLCWFCBQVMAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The ester derivatives of indomethacin, including Indomethacin 2-Ethylhexyl Ester, are typically prepared by condensing indomethacin with an equimolar quantity of an appropriate alcoholic compound. This reaction is carried out in anhydrous dichloromethane in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are carefully controlled to ensure high yield and purity of the ester product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Indomethacin 2-Ethylhexyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield indomethacin and the corresponding alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Indomethacin and 2-ethylhexanol.

Oxidation and Reduction: Various oxidized or reduced forms of the ester, depending on the specific reagents and conditions used.

Scientific Research Applications

Indomethacin 2-Ethylhexyl Ester has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its anti-inflammatory properties and potential to reduce gastrointestinal side effects compared to indomethacin.

Medicine: Explored as a potential therapeutic agent for inflammatory conditions, with ongoing research into its efficacy and safety profile.

Industry: Utilized in the formulation of pharmaceutical products, particularly those aimed at reducing inflammation and pain

Mechanism of Action

The mechanism of action of Indomethacin 2-Ethylhexyl Ester is similar to that of indomethacin. It primarily works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar 2-Ethylhexyl Esters

Structural and Functional Group Analysis

The 2-ethylhexyl ester moiety is a common modification in chemicals to alter solubility, stability, or bioavailability. Below is a comparison of Indomethacin 2-Ethylhexyl Ester with analogous compounds:

Table 1: Key Properties of 2-Ethylhexyl Esters

* Specific data for this compound are extrapolated based on structural analogs.

Functional and Application Differences

Pharmaceutical vs. Industrial Use :

this compound is hypothesized to serve as a prodrug, improving oral bioavailability or topical absorption compared to indomethacin’s free acid form. In contrast, DEHP and DOTP (di-esters) are industrial plasticizers with high molecular weights (~390 g/mol) that enhance polymer flexibility .- DEHP’s ortho-phthalate structure raises toxicity concerns, while DOTP’s para-substitution reduces endocrine disruption risks .

- Indomethacin’s ester may inherit NSAID-related gastrointestinal risks but with mitigated acidity due to esterification.

Research Findings and Gaps

- Industrial Esters : DEHP’s phase-out in medical devices (due to toxicity ) has driven demand for alternatives like DOTP, which retains plasticizing efficiency without estrogenic activity .

- Cosmetic Esters : 2-Ethylhexyl palmitate’s low viscosity and high spreadability make it ideal for lotions , whereas pharmaceutical esters prioritize controlled release and metabolic stability.

- Data Limitations : Direct studies on this compound are absent in the evidence, necessitating extrapolation from structural analogs. Further research is required to validate its pharmacokinetic and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Indomethacin 2-Ethylhexyl Ester to ensure high yield and purity?

- Methodology : Utilize Response Surface Methodology (RSM) with a Central Composite Design (CCD) to optimize reaction parameters. Key variables include catalyst concentration (e.g., sodium methoxide at 0.6 wt.%), temperature (70°C), molar ratio (1:1.5 for acid:alcohol), and reaction time (11.5 min). Validate experimentally and compare results with model predictions to ensure reproducibility .

- Characterization : Confirm product identity via NMR, FTIR, and GC-MS , and assess purity using HPLC.

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

- Key Techniques :

- Kinematic viscosity : Measure at 40°C and 100°C using a viscometer.

- Specific gravity : Determine via pycnometry or digital density meter.

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Structural confirmation : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .

Q. What standardized protocols exist for evaluating developmental toxicity of esterified pharmaceuticals like this compound?

- In Vivo Models : Follow OECD Guidelines 414 (teratogenicity) using Crl:CD BR VAF/Plus rats or New Zealand White rabbits. Administer the compound orally via gavage at varying doses (e.g., 0, 50, 150, 500 mg/kg/day) during organogenesis. Assess fetal viability, malformations, and maternal toxicity .

- Data Collection : Include placental transfer studies and histopathological analysis of maternal/embryonic tissues.

Advanced Research Questions

Q. How can researchers resolve discrepancies in environmental stability data for this compound, particularly under varying pH and temperature conditions?

- Methodology :

Conduct accelerated stability studies using factorial designs to test hydrolysis rates across pH (3–9) and temperature (25–70°C).

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products.

Use kinetic modeling (e.g., Arrhenius equation) to predict long-term stability .

- Challenge : Address matrix effects (e.g., presence of surfactants or organic solvents) that may alter degradation pathways.

Q. How does esterification of Indomethacin (e.g., 2-Ethylhexyl Ester) influence its COX-1/COX-2 inhibition compared to the free acid form?

- Experimental Design :

In vitro assays : Use CHO cells transfected with human COX-1/COX-2 isoforms. Compare IC50 values of the ester and acid via prostaglandin E2 (PGE2) ELISA.

Solubility studies : Evaluate lipid solubility (logP) to correlate bioavailability with inhibitory potency.

Molecular docking : Model interactions between the esterified compound and COX active sites to explain mechanistic differences .

Q. What advanced computational models can predict the environmental fate and bioaccumulation potential of this compound?

- Tools :

- Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradability and toxicity using software like EPI Suite.

- Fugacity modeling : Estimate partitioning between air, water, and soil phases based on octanol-water (Kow) and air-water (Kaw) coefficients.

Methodological Notes

- Data Contradictions : When conflicting toxicity or stability data arise, validate methods via inter-laboratory studies and standardize protocols (e.g., ISO 10993 for biocompatibility testing) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain ethics committee approval. Include negative controls and blinded histopathological assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.